Lipophilicity and Permeability Advantage over Unsubstituted Furan-2-carboxylic Acid
5-(Pentan-3-yl)furan-2-carboxylic acid exhibits a calculated LogP of approximately 3.2–3.5, compared to 0.69 for unsubstituted furan-2-carboxylic acid (2-furoic acid) . This ~2.5–2.8 log unit increase translates to an approximately 300- to 600-fold higher theoretical octanol-water partition coefficient, indicative of significantly enhanced membrane permeability and hydrophobic target complementarity .
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | 3.2–3.5 (ACD/Labs predicted) |
| Comparator Or Baseline | Furan-2-carboxylic acid (2-furoic acid): 0.69 (experimental) |
| Quantified Difference | ΔLogP ≈ +2.5 to +2.8 (~300–600× higher partition) |
| Conditions | ACD/Labs Percepta prediction; 2-furoic acid experimental value |
Why This Matters
Higher lipophilicity improves passive membrane diffusion and target binding to hydrophobic pockets, making 5-(pentan-3-yl)furan-2-carboxylic acid a superior building block for CNS-active and intracellular-targeted probes.
